Papiliocin -

Papiliocin

Catalog Number: EVT-244922
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Papiliocin is isolated from the larvae of Papilio xuthus, a species known for its ability to produce various antimicrobial peptides. The discovery of papiliocin was facilitated through transcriptomic analyses aimed at identifying novel antimicrobial peptides within this butterfly species .

Classification

Papiliocin belongs to the group of antimicrobial peptides, specifically classified under cecropins. Cecropins are characterized by their ability to disrupt microbial membranes, leading to cell lysis. Papiliocin's classification is further supported by its structural features and functional properties, which are similar to those of other known cecropins .

Synthesis Analysis

Methods

The synthesis of papiliocin is typically achieved through solid-phase peptide synthesis using Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a solid support, facilitating the formation of the desired peptide chain.

Technical Details

  1. Solid-Phase Synthesis: The peptide is synthesized on a resin support where each amino acid is added stepwise.
  2. Purification: After synthesis, papiliocin is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). This technique separates the peptide based on hydrophobicity, allowing for the isolation of pure papiliocin from other byproducts .
  3. Characterization: The identity and purity of synthesized papiliocin are confirmed through mass spectrometry and analytical HPLC.
Molecular Structure Analysis

Structure

The molecular structure of papiliocin reveals an amphipathic nature, which is crucial for its interaction with bacterial membranes. The peptide exhibits a helical conformation that enhances its ability to penetrate lipid bilayers.

Data

  • Molecular Weight: Approximately 4,000 Da.
  • Amino Acid Sequence: The sequence includes critical residues such as tryptophan at position 2 and phenylalanine at position 5, which are vital for its antimicrobial activity .
Chemical Reactions Analysis

Reactions

Papiliocin primarily functions through interactions with microbial membranes, leading to membrane disruption. Its mechanism involves:

  • Membrane Disruption: The amphipathic nature allows papiliocin to insert into lipid bilayers, forming pores that result in cell lysis.
  • Binding Interactions: Papiliocin can bind to lipopolysaccharides on Gram-negative bacteria, inhibiting their growth through direct interaction with their surface structures .

Technical Details

Kinetic studies have shown that papiliocin exhibits rapid bactericidal activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values provide insights into its effectiveness against specific pathogens.

Mechanism of Action

Process

The mechanism by which papiliocin exerts its antimicrobial effects involves several steps:

  1. Membrane Interaction: Papiliocin binds to the negatively charged components of bacterial membranes.
  2. Pore Formation: Upon insertion into the membrane, it causes structural alterations that lead to pore formation.
  3. Cell Lysis: The formation of pores disrupts membrane integrity, resulting in cell death .

Data

Studies have demonstrated that papiliocin effectively inhibits bacterial growth and can also modulate immune responses by interfering with Toll-like receptor signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or lyophilized form.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Papiliocin is stable under physiological conditions but may degrade under extreme pH or temperature variations.
  • Activity Spectrum: Exhibits broad-spectrum antibacterial activity against various pathogens including Escherichia coli and Staphylococcus aureus.
Applications

Scientific Uses

Papiliocin has significant potential in various scientific fields:

  • Antimicrobial Research: It serves as a model compound for developing new antibiotics aimed at combating antibiotic-resistant bacteria.
  • Immunology: Its ability to modulate immune responses makes it a candidate for therapeutic applications in inflammatory diseases.
  • Biotechnology: Papiliocin can be utilized in designing novel antimicrobial agents or as a template for synthetic analogs with enhanced properties .
Structural Characterization of Papiliocin

NMR-Derived Three-Dimensional Architecture

α-Helical Domains and Hinge Region Dynamics

Papiliocin, a 37-residue cationic peptide isolated from the swallowtail butterfly Papilio xuthus, adopts a well-defined amphipathic structure critical for its biological activity. Nuclear magnetic resonance (NMR) spectroscopy revealed a two-helix bundle topology: an N-terminal amphipathic α-helix spanning residues Lys³ to Lys²¹, connected via a flexible hinge (Gly²³–Pro²⁴) to a C-terminal hydrophobic α-helix (Ala²⁵–Val³⁶) [1] [9]. This helix-hinge-helix architecture enables functional segregation:

  • The N-terminal helix (residues 1–22) is rich in cationic residues (net charge: +7) and amphipathicity, facilitating electrostatic interactions with bacterial membranes.
  • The C-terminal helix (residues 25–37) contains hydrophobic residues (e.g., Val, Ala, Ile) that mediate membrane insertion and disruption [1].
  • The hinge region (Gly²³–Pro²⁴) acts as a molecular pivot, allowing helical reorientation upon membrane binding. Gly²³’s conformational flexibility and Pro²⁴’s rigidity enable papiliocin to adapt to lipid bilayer curvature, optimizing pore formation or membrane thinning [2] [4].

Table 1: Structural Domains of Papiliocin

DomainResidue RangeKey Structural FeaturesFunctional Role
N-terminal helixLys³–Lys²¹Amphipathic, cationic (+7 net charge)Electrostatic membrane targeting
Hinge regionGly²³–Pro²⁴Flexible, lacks secondary structureAllows helical reorientation
C-terminal helixAla²⁵–Val³⁶Hydrophobic (hydrophobicity: −1.48)Membrane insertion & disruption

Membrane-Mimetic Environment Conformational Stability (DPC Micelles)

In aqueous environments, papiliocin remains largely unstructured. However, in membrane-mimetic systems like dodecylphosphocholine (DPC) micelles, it undergoes significant conformational stabilization. NMR studies in 300 mM DPC micelles demonstrated:

  • Helical induction: 60–70% α-helical content, with stable helices in both N- and C-terminal regions [1] [7].
  • Membrane insertion dynamics: Trp² and Phe⁵ in the N-helix penetrate deep into micelle hydrophobic cores, evidenced by:
  • Tryptophan blue-shift assays: Trp² fluorescence emission shifts from 355 nm (aqueous) to 332 nm (DPC), indicating burial in a nonpolar environment [1] [8].
  • Saturation transfer difference (STD)-NMR: Strong nuclear Overhauser effects (NOEs) between Trp²/Phe⁵ and DPC alkyl chains confirm hydrophobic anchoring [1].
  • Role of aromatic residues: Ala substitution (W2A/F5A mutants) reduces helical stability by 30–40% in SDS micelles, confirming Trp²/Phe⁵ are critical for structural integrity in lipid interfaces [3] [8].

Table 2: Conformational Stability of Papiliocin in Membrane-Mimetic Environments

ConditionHelical Content (%)Key Structural Observations
Aqueous buffer<20%Random coil; no stable secondary structure
DPC micelles60–70%Stable N/C helices; Trp² burial in hydrophobic core
SDS micelles50–60%Reduced helicity in W2A/F5A mutants

Comparative Structural Homology with Cecropin Family Peptides

Papiliocin shares 78.4% sequence identity with cecropin A (from Hyalophora cecropia), positioning it within the cecropin-like AMP family [1] [4]. Despite high homology, key structural distinctions dictate functional divergence:

Sequence and Charge Distribution

  • N-terminal divergence: Papiliocin (RWKIFKK...) vs. Cecropin A (KWKLFKK...) features:
  • Arg¹ (papiliocin) vs. Lys¹ (cecropin A): Enhances positive charge and LPS affinity.
  • Lys¹³ (papiliocin) vs. Gln¹³ (cecropin A): Increases N-helix cationicity (+6 vs. +5) [2] [4].
  • C-terminal conservation: Both share hydrophobic residues (e.g., GIIKAGPAVAVVGQAATVVK), but papiliocin’s Val³⁶–NH₂ terminus enhances hydrophobicity (−1.48 vs. −1.37 for cecropin A) [2] [9].

Structural Motifs and Functional Implications

  • Hinge flexibility: Unlike cecropin P1 (from Ascaris suum), which lacks a hinge and forms a single continuous helix [6], papiliocin’s Gly²³–Pro²⁴ hinge enables:
  • Independent movement of helices for optimal membrane insertion.
  • Enhanced adaptation to lipid packing defects in Gram-negative membranes [1] [9].
  • C-terminal hydrophobicity: Papiliocin’s C-helix is shorter (Ala²⁵–Val³⁶) than cecropin A’s (residues 24–37) but more hydrophobic, improving selectivity for Gram-negative membranes [2] [4].

Table 3: Structural Comparison of Papiliocin with Cecropin Family Peptides

FeaturePapiliocinCecropin ACecropin P1
SourcePapilio xuthusHyalophora cecropiaAscaris suum
Length37 residues37 residues31 residues
Net Charge+8+7+7
N-Helix PositionLys³–Lys²¹Lys⁵–Lys²¹Ser¹–Lys²⁷
C-Helix PositionAla²⁵–Val³⁶Ala²⁴–Ala³⁷Not applicable (single helix)
Hinge RegionGly²³–Pro²⁴Ser²²–Gly²³Absent
Key Aromatic ResiduesTrp², Phe⁵Phe², Phe⁵Trp²

Evolutionary Adaptations

Papiliocin’s structural optimizations enhance dual antimicrobial/anti-inflammatory functions:

  • Enhanced LPS binding: The N-helix’s higher cationicity improves electrostatic interactions with lipid A phosphates in Gram-negative LPS [5] [8].
  • Rapid membrane permeabilization: Conserved Trp²/Phe⁵ mediate faster bactericidal kinetics against E. coli (100% killing in <10 min at 2× MIC) compared to cecropin A [3] [8].

Properties

Product Name

Papiliocin

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